molecular formula C11H10N2 B1501406 4-Methyl-3,3'-bipyridine CAS No. 38840-06-1

4-Methyl-3,3'-bipyridine

Cat. No. B1501406
CAS RN: 38840-06-1
M. Wt: 170.21 g/mol
InChI Key: ZTUMMENIASTVPR-UHFFFAOYSA-N
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Description

4-Methyl-3,3’-bipyridine is a chemical compound with the molecular formula C11H10N2. It has an average mass of 170.210 Da and a monoisotopic mass of 170.084396 Da .


Synthesis Analysis

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3,3’-bipyridine is characterized by two pyridine rings connected by a single bond, with a methyl group attached to one of the rings . The presence of an additional methyl substituent at one of the aromatic rings increases the twist of the neighboring carboxyl substituent plane .


Chemical Reactions Analysis

Bipyridine compounds are extensively used in various applications, including as ligands in transition-metal catalysis . They are involved in a variety of chemical reactions, including metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .

Scientific Research Applications

Photochemistry and Electrochemistry

4-Methyl-3,3'-bipyridine and its derivatives are classic organic building blocks in photochemistry and electrochemistry. Their applications extend to solar energy conversion, where they function as bridging ligands in metallosupramolecular assemblies or molecular wires (Durben & Baumgartner, 2011).

Polymer Solar Cells

These compounds are instrumental in the synthesis of polymeric materials for solar cells. For example, methyl methacrylate-containing bipyridine monomers have been synthesized and used in the production of copolymers with promising photophysical and electrochemical properties, indicating potential applications in solar cell devices (Marin, Holder, & Schubert, 2004).

Methylation Resistance in Aromatic Amines

Studies on the methylation of aromatic amino groups in bipyridine derivatives have revealed interesting chemical behaviors. Certain derivatives of this compound exhibit unusual resistance to methylation, offering insights into complex chemical interactions (ChisholmDanielle, McDonaldRobert, & Scott, 2011).

Environment-Responsive Materials

Derivatives of this compound, like mono- and di-quaternized derivatives, are employed in the creation of environment-responsive materials. Their redox activity and electrochromic aptitude are utilized in producing multifunctional chromic materials/compounds, particularly in the context of solvent-/medium- and environment-responsiveness (Papadakis, 2019).

Electrochromic Devices

This compound derivatives are used in the development of electrochromic devices. These devices exhibit multicolor electrochromic changes and fast switching times, demonstrating potential in various technological applications (Wang et al., 2011).

Copolymerization Reactions

In the field of catalysis, derivatives of this compound have been employed as ligands in copolymerization reactions involving CO and vinyl arene, showing how slight variations in the ligand backbone can significantly affect the productivity of the catalytic system (Durand, Zangrando, Carfagna, & Milani, 2008).

Bile Acid Methyl Ester Complexes

Research has also extended to the synthesis of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters, providing unique structures that could potentially form complexes with transition metal ions, offering new avenues for molecular recognition studies (Tamminen et al., 2000).

Mechanism of Action

While the specific mechanism of action for 4-Methyl-3,3’-bipyridine is not mentioned in the search results, bipyridine derivatives are known to have various applications due to their ability to strongly coordinate with metal centers .

Future Directions

Bipyridine compounds, including 4-Methyl-3,3’-bipyridine, continue to be of interest in various fields due to their versatile properties . Future research may focus on developing new synthesis methods, exploring additional applications, and improving our understanding of their properties and mechanisms of action .

properties

IUPAC Name

4-methyl-3-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-4-6-13-8-11(9)10-3-2-5-12-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUMMENIASTVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673534
Record name 4-Methyl-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38840-06-1
Record name 4-Methyl-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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